Cas no 1706440-13-2 (1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride)
1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
- 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
- AKOS024254500
- 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine;dihydrochloride
- EN300-325816
- 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-aminedihydrochloride
- F76370
- Z2755724161
- AKOS024254484
- 1706440-13-2
- 1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride
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- Inchi: 1S/C6H10N4.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3H2,(H3,7,9,10);2*1H
- InChI Key: WKVHEAOOFVVASV-UHFFFAOYSA-N
- SMILES: C1NCCC2NN=C(N)C1=2.[H]Cl.[H]Cl
Computed Properties
- Exact Mass: 210.0439018g/mol
- Monoisotopic Mass: 210.0439018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.7Ų
1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H326278-10mg |
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride |
1706440-13-2 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H326278-50mg |
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride |
1706440-13-2 | 50mg |
$ 230.00 | 2022-06-04 | ||
| TRC | H326278-100mg |
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride |
1706440-13-2 | 100mg |
$ 340.00 | 2022-06-04 | ||
| Bestfluorodrug | YFL00081-1g |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride |
1706440-13-2 | 97% | 1g |
¥4320 | 2023-09-19 | |
| Bestfluorodrug | YFL00081-0.5g |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride |
1706440-13-2 | 97% | 0.5g |
¥2220 | 2023-01-04 | |
| Bestfluorodrug | YFL00081-1.0g |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride |
1706440-13-2 | 97% | 1.0g |
¥3600 | 2023-01-04 | |
| Bestfluorodrug | YFL00081-5.0g |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride |
1706440-13-2 | 97% | 5.0g |
¥11100 | 2023-01-04 | |
| Chemenu | CM444956-250mg |
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride |
1706440-13-2 | 95%+ | 250mg |
$545 | 2023-01-03 | |
| Chemenu | CM444956-500mg |
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride |
1706440-13-2 | 95%+ | 500mg |
$844 | 2023-01-03 | |
| Chemenu | CM444956-1g |
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride |
1706440-13-2 | 95%+ | 1g |
$1074 | 2023-01-03 |
1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride Suppliers
1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride
Recent Advances in the Study of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine Dihydrochloride (CAS: 1706440-13-2)
The compound 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride (CAS: 1706440-13-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its pyrazolo-pyridine core, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
One of the key areas of investigation has been the compound's role as a ligand for GABAA receptors, which are critical targets for anxiolytic and sedative drugs. Preliminary in vitro studies have demonstrated that 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride exhibits high affinity for specific GABAA receptor subtypes, suggesting its potential utility in treating anxiety disorders and epilepsy. Researchers have employed molecular docking simulations and electrophysiological assays to elucidate its binding modes and functional effects, providing a foundation for structure-activity relationship (SAR) studies.
In addition to its CNS applications, recent work has explored the compound's potential as an intermediate in the synthesis of more complex pharmacophores. Its versatile chemical structure allows for modifications that can enhance selectivity and bioavailability. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful derivatization of this compound to produce analogs with improved metabolic stability and reduced off-target effects. These findings highlight its value as a scaffold in drug discovery.
Another notable advancement is the development of scalable synthetic routes for 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride. Traditional methods often suffered from low yields and cumbersome purification steps, but recent innovations in catalysis and green chemistry have addressed these challenges. A team at the University of Cambridge, for example, published a one-pot synthesis protocol that achieves >85% yield while minimizing waste, making the compound more accessible for preclinical studies.
Despite these promising developments, challenges remain. Pharmacokinetic studies in animal models have revealed variable oral bioavailability, prompting investigations into formulation strategies such as nanoparticle encapsulation or prodrug approaches. Furthermore, the compound's safety profile and potential for off-target interactions require thorough evaluation in accordance with regulatory guidelines. Ongoing research aims to address these gaps, with several patents filed in 2023 covering novel formulations and therapeutic uses.
In conclusion, 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride (CAS: 1706440-13-2) represents a versatile and pharmacologically active molecule with broad implications for drug discovery. Its dual role as a therapeutic candidate and a synthetic intermediate underscores its importance in chemical biology. Future research will likely focus on optimizing its properties for clinical translation, supported by interdisciplinary collaborations between chemists, biologists, and clinicians.
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